This compound falls under the category of benzamides, which are characterized by the presence of a benzene ring attached to a carboxamide group. Benzamides are known for their wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The specific structural features of this compound suggest that it may act as a potent inhibitor in various biochemical pathways.
The synthesis of 4-methyl-3-((3-(2-(methylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)benzamide can be achieved through several synthetic routes involving multi-step reactions. While specific protocols for this exact compound may not be widely documented, similar compounds have been synthesized using the following general methods:
The molecular structure of 4-methyl-3-((3-(2-(methylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)benzamide can be described as follows:
The chemical reactivity of this compound is influenced by its functional groups:
The mechanism of action for compounds like 4-methyl-3-((3-(2-(methylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)benzamide typically involves:
The physical and chemical properties of this compound are critical for its application:
The potential applications of 4-methyl-3-((3-(2-(methylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)benzamide include:
The discovery of 4-methyl-3-((3-(2-(methylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)benzamide (CAS 870223-96-4), also known as AMG-Tie2-1, emerged from targeted efforts to develop selective kinase inhibitors with optimized pharmacokinetic profiles. This benzamide derivative was designed to address limitations of early angiogenesis inhibitors, particularly insufficient selectivity against the Tie2 (TEK) receptor tyrosine kinase—a critical mediator of tumor vasculature stabilization and metastasis [1] . Its molecular architecture integrates three pharmacologically significant motifs:
Table 1: Key Molecular Properties of AMG-Tie2-1
Property | Value | Source/Experimental Method |
---|---|---|
CAS Registry Number | 870223-96-4 | Chemical databases [1] |
Molecular Formula | C₂₅H₂₀F₃N₅O₂ | Elemental analysis [1] [2] |
Molecular Weight | 479.45 g/mol | Mass spectrometry |
Solubility | Soluble in DMSO | Pharmacological assays [2] |
Storage Conditions | -20°C (long-term) | Stability studies |
Density | 1.357 g/cm³ | Crystallographic data |
The deliberate inclusion of the ether linkage between the pyridine and benzamide units introduced conformational flexibility, allowing adaptive binding to kinase targets while minimizing off-target interactions. Quantum mechanical calculations (B3LYP/6-31G(d,p)) confirmed this design rationale, revealing an optimal dihedral angle of 55–65° between aromatic rings that balances steric accessibility and hydrophobic contact efficiency [2].
AMG-Tie2-1 functions as a potent and ATP-competitive antagonist of the Tie2 receptor, disrupting angiogenesis signaling pathways critical for tumor survival. Its inhibitory profile extends to related receptor tyrosine kinases, though with markedly lower IC₅₀ values for Tie2 (≤50 nM) compared to VEGFR or FGFR family members [2]. Key mechanistic attributes include:
Table 2: Kinase Selectivity Profile of AMG-Tie2-1
Kinase Target | Inhibition IC₅₀ (nM) | Biological Consequence |
---|---|---|
Tie2 (TEK) | ≤50 | Suppressed tumor angiogenesis & metastasis |
VEGFR-1 | >1,000 | Minimal impact on vascular permeability |
PDGFR-β | >5,000 | Reduced off-target fibrosis risk |
FGFR-1 | >10,000 | Avoided cartilage toxicity |
Computational studies further elucidate its mechanism: Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 5.5 eV, indicating moderate reactivity conducive to targeted kinase binding without excessive non-specific interactions [2]. Natural Bond Orbital (NBO) analysis highlights electron density redistribution toward the pyrimidine ring (−0.45 atomic units), enhancing nucleophilic susceptibility at this site—a property exploited in covalent inhibitor derivatives [2].
The evolution of AMG-Tie2-1 reflects iterative optimization of benzamide-based kinase inhibitors. Key analogues and their structural distinctions include:
Table 3: Structural and Target Selectivity Comparison of Kinase Inhibitors
Compound | Core Structural Differences from AMG-Tie2-1 | Primary Kinase Target | Selectivity Liability |
---|---|---|---|
AMG-Tie2-1 | Ether-linked pyridine-pyrimidine | Tie2 | Minimal below 1 μM |
Imatinib | Piperazine-methylbenzamide; no pyrimidine | Bcr-Abl | c-Kit, PDGFR |
Nilotinib | Aminopyrimidine directly fused to pyridine | Bcr-Abl | DDR1, EphA2 |
ALW-II-41-27 | Thiophene-nicotinamide; isopropyl substituent | IGF1R | InsR, ROS1 |
Synthetic innovations enabling AMG-Tie2-1 production include:
The compound’s uniqueness lies in its balanced lipophilicity (LogP 6.36 predicted) and three-dimensional polar surface area (97.6 Ų), properties that facilitate cell penetration while maintaining aqueous solubility sufficient for in vivo administration—a challenge for many benzamide derivatives [2] .
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2